Dimethylthiophosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethoxy-oxido-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJJVKAEQGGYHJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)([O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3PS- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Dimethylthiophosphate
Established Synthetic Routes for Dimethylthiophosphate
The industrial and laboratory-scale synthesis of this compound relies on several foundational routes that are both scalable and efficient. These methods typically start from basic phosphorus and sulfur-containing precursors.
A primary industrial method for producing O,O-dialkyl thiophosphoryl chlorides, the direct precursors to many this compound derivatives, involves the reaction of phosphorus trichloride (B1173362) with sulfur to form thiophosphoryl chloride (PSCl₃). google.comgoogle.com This intermediate is then reacted with an alcohol, such as methanol (B129727), to yield the desired product.
The synthesis of O,O-dimethyl thiophosphoryl chloride, a key intermediate, often follows a multi-step process. Initially, phosphorus trichloride reacts with sulfur to generate phosphorus thiochloride. google.com This product then reacts with methanol. The reaction conditions, including the stoichiometry of the reactants, are critical to control the degree of substitution and maximize the yield of the monochloride product over the dichloride intermediate (O-methyl thio-phosphoryl dichloride). google.com
A general representation of the final step is: PSCl₃ + 2 CH₃OH → (CH₃O)₂PSCl + 2 HCl
An alternative approach involves reacting trimethyl phosphite (B83602) with phosphorus trichloride to generate O,O-dimethyl monochlorophosphite, which is then reacted with a sulfur-containing intermediate to produce O,O-dimethyl thiophosphoryl chloride. google.com
Table 1: Key Precursors in Direct Synthesis
| Precursor 1 | Precursor 2 | Product |
|---|---|---|
| Thiophosphoryl Chloride (PSCl₃) | Methanol (CH₃OH) | O,O-Dimethyl thiophosphoryl chloride |
Phosphorylation and subsequent sulfurization represent another versatile strategy for synthesizing thiophosphates. This approach involves creating a phosphorus(III) intermediate, typically a phosphite, which is then oxidized using a sulfur source to the thiophosphate.
A common method involves the reaction of dimethyl phosphite with sulfur and an alkyl halide in the presence of a base like triethylamine. This can be performed under solvent-free conditions, often accelerated by microwave irradiation. Another route generates dimethyl thiophosphate through the direct reaction of elemental sulfur with methanol, which is then often converted to its sodium salt by reacting with sodium hydroxide (B78521) for further use. chembk.com
The sulfurization of H-phosphonate diesters using elemental sulfur is also a viable method. nih.gov This reaction pathway highlights the conversion of a P(III) center to a P(V) thiophosphate. The general scheme for this type of reaction is: (RO)₂P(O)H + S₈ → (RO)₂P(S)OH
These strategies are particularly useful in laboratory settings for creating a variety of thiophosphate analogs by simply changing the starting alcohol or phosphite.
The formation of this compound and its chlorinated precursor, O,O-dimethyl thiophosphoryl chloride, proceeds through well-understood nucleophilic substitution mechanisms at the phosphorus center.
In the reaction of thiophosphoryl chloride (PSCl₃) with methanol, the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom. This results in the sequential displacement of chloride ions. The reaction is typically stepwise, first forming O-methyl thiophosphoryl dichloride and then O,O-dimethyl thiophosphoryl chloride. The presence of a base is often required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.
For sulfurization routes starting from a P(III) compound like dimethyl phosphite, the mechanism involves the nucleophilic attack of the phosphorus atom on the sulfur atom (from elemental sulfur, S₈). The phosphite acts as a thiophile, breaking the S-S bond in the sulfur ring and forming a P=S double bond. This oxidative addition transforms the P(III) species into the more stable pentavalent thiophosphate.
Advanced Synthetic Approaches for this compound Analogs
Modern synthetic efforts are directed towards creating more complex and functionally diverse analogs of this compound, with a particular emphasis on controlling stereochemistry.
When the phosphorus atom in a thiophosphate is bonded to four different substituents, it becomes a chiral center. The stereoselective synthesis of such chiral thiophosphates is of great interest, particularly for applications in asymmetric catalysis and as probes for biological systems.
Achieving stereoselectivity often involves one of two main strategies:
Use of Chiral Auxiliaries: A chiral alcohol or amine is reacted with a phosphorus precursor like PSCl₃ to form a diastereomeric mixture of intermediates. These diastereomers can be separated chromatographically, and subsequent removal of the chiral auxiliary yields the enantiomerically pure thiophosphate.
Asymmetric Catalysis: A prochiral phosphorus substrate is reacted in the presence of a chiral catalyst. For instance, the hydrophosphinylation of aldimines can be catalyzed by chiral guanidinium (B1211019) salts to produce optically active α-amino-C-phosphinates, a related class of compounds. mdpi.com Similar principles can be applied to the synthesis of chiral thiophosphates.
While specific examples for this compound are specialized, the general methodologies for creating chiral organophosphorus compounds are well-developed and applicable. mdpi.comnih.govrsc.org For example, the conjugate addition of chiral lithium amides to α,β-unsaturated esters is a powerful method for preparing chiral β-amino acids, and analogous strategies can be envisioned for creating chiral thiophosphate derivatives. beilstein-journals.org
Table 2: Strategies for Stereoselective Synthesis
| Strategy | Description | Key Feature |
|---|---|---|
| Chiral Auxiliaries | A removable chiral group is temporarily incorporated to create separable diastereomers. | Separation of diastereomers followed by auxiliary cleavage. |
The chemical versatility of this compound intermediates, particularly O,O-dimethyl thiophosphoryl chloride, allows for extensive derivatization through esterification and amidation. These reactions involve the nucleophilic substitution of the chloride atom by an alcohol or an amine, respectively.
Esterification: Reacting O,O-dimethyl thiophosphoryl chloride with various alcohols (R-OH) in the presence of a base yields triesters of thiophosphoric acid. This method is used to synthesize a wide range of pesticides and other functional molecules. The reaction is a straightforward nucleophilic acyl substitution at the phosphorus center. (CH₃O)₂PSCl + R-OH + Base → (CH₃O)₂P(S)OR + Base·HCl
Amidation: Similarly, reaction with primary (RNH₂) or secondary amines (R₂NH) produces phosphoroamidothioates. These reactions are fundamental in creating compounds with tailored biological activities or material properties. libretexts.org (CH₃O)₂PSCl + R₂NH + Base → (CH₃O)₂P(S)NR₂ + Base·HCl
These derivatization reactions are highly efficient and provide access to a vast library of thiophosphate analogs from a common intermediate. The choice of alcohol or amine allows for fine-tuning the chemical and physical properties of the final product. chemrxiv.orggoogle.com
Incorporation of Isotopic Labels for Tracing Studies
Isotopic labeling is a critical technique used to track the movement and transformation of molecules in chemical and biological systems. wikipedia.org By replacing specific atoms in a compound with their isotopes, researchers can follow the compound's fate in metabolic pathways, environmental degradation, or complex chemical reactions. wikipedia.org For organophosphorus compounds like this compound (DMTP), this involves the use of stable or radioactive isotopes of elements such as hydrogen, carbon, oxygen, and phosphorus.
The primary purpose of labeling DMTP is to trace its journey and identify its breakdown products, or metabolites. This is particularly important in environmental and toxicological studies. nih.gov The presence of the isotopic label allows for unambiguous detection of the compound and its derivatives using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgacs.org
Commonly used isotopes for labeling organophosphorus compounds include:
Deuterium (B1214612) (²H or D): Deuterated DMTP, such as DMTP-d₆, is used to track metabolite formation. The heavier mass of deuterium makes it easily distinguishable from hydrogen in mass spectrometry.
Carbon-13 (¹³C): This stable isotope is used to trace the carbon backbone of the molecule. nih.gov Synthesizing ¹³C-labeled DMTP allows researchers to follow the fate of the methyl groups during metabolic processes. nih.gov
Phosphorus-33 (³³P): As a radioisotope, ³³P provides a highly sensitive tag for tracing phosphorus-containing compounds in soil and biological systems. frontiersin.orgresearchgate.net Its radioactive decay can be measured to quantify the presence and movement of the labeled compound. frontiersin.org
Oxygen-18 (¹⁸O): This stable isotope is incorporated into the phosphate (B84403) group to study reaction mechanisms, particularly hydrolysis. acs.org By analyzing the oxygen isotope ratios (δ¹⁸Oₚ) in the resulting phosphate, scientists can determine the source of oxygen atoms incorporated during degradation, for example, whether they come from ambient water. acs.org
The synthesis of isotopically labeled DMTP typically involves using a labeled precursor in the chemical reaction. For instance, to produce deuterated DMTP (dimethyl-D₆), deuterated methanol would be used as a starting material in one of the standard synthetic routes. Similarly, ¹³C-labeled precursors can be used to introduce the carbon label at specific positions. nih.gov This targeted approach ensures the label is in the desired location for the specific tracing study. nih.gov
Table 1: Isotopes Used in this compound Tracing Studies
| Isotope | Type | Common Application | Detection Method |
| Deuterium (²H or D) | Stable | Tracking metabolite formation | Mass Spectrometry (MS) |
| Carbon-13 (¹³C) | Stable | Tracing the carbon skeleton nih.gov | Mass Spectrometry (MS), NMR Spectroscopy |
| Phosphorus-33 (³³P) | Radioactive | High-sensitivity tracing in soil and biological systems frontiersin.orgresearchgate.net | Scintillation Counting, Autoradiography |
| Oxygen-18 (¹⁸O) | Stable | Elucidating degradation and hydrolysis mechanisms acs.org | Isotope Ratio Mass Spectrometry (IRMS) |
Sustainable and Green Chemistry Principles in this compound Synthesis
Solvent-Free Reaction Methodologies
A key principle of green chemistry is the reduction or elimination of auxiliary substances like solvents, which often contribute significantly to chemical waste and environmental impact. yale.edusigmaaldrich.com Consequently, solvent-free synthesis methods have been developed for phosphorothioates. One prominent approach involves the use of microwave irradiation to drive reactions without a traditional solvent medium. beilstein-journals.org
A general method for the solvent-free synthesis of phosphorothioates involves reacting a dialkyl phosphite (like diethyl phosphite) with an alkyl halide in the presence of triethylamine, sulfur, and a solid support like acidic alumina (B75360), all under microwave irradiation. beilstein-journals.org This technique offers several advantages over conventional methods, including significantly shorter reaction times, milder reaction conditions, and often higher yields, while eliminating the need for potentially toxic and difficult-to-recycle solvents. researchgate.netresearchgate.net Another approach involves the reaction between anhydrous metal chlorides and elemental phosphorus with sulfur at moderate temperatures, which proceeds via a thermochemically favorable elimination of volatile byproducts like phosphorus trichloride (PCl₃). nih.gov
Table 2: Comparison of Conventional vs. Solvent-Free Synthesis of Phosphorothioates
| Feature | Conventional Method | Solvent-Free Microwave Method |
| Solvent | Typically uses organic solvents (e.g., acetonitrile, dichloromethane) researchgate.netresearchgate.net | None or minimal use of auxiliary substances beilstein-journals.org |
| Energy Source | Conventional heating (e.g., water bath, heating mantle) researchgate.net | Microwave irradiation beilstein-journals.org |
| Reaction Time | Often several hours researchgate.net | Typically a few minutes beilstein-journals.org |
| Waste Generation | Generates solvent waste, byproducts researchgate.net | Reduced waste, no solvent to dispose of sigmaaldrich.combeilstein-journals.org |
| Workup | Often requires extensive purification (e.g., extraction, chromatography) | Simpler workup and purification researchgate.net |
Development of Heterogeneous and Homogeneous Catalytic Systems
Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones because they can be used in small amounts and recycled, thus reducing waste. yale.edusigmaaldrich.com The development of both homogeneous and heterogeneous catalysts for reactions involving thiophosphates is an active area of research.
Homogeneous catalysts , which exist in the same phase as the reactants, have been explored for thiophosphate synthesis. These often involve metal complexes that can activate the reactants and facilitate the reaction under milder conditions. For example, metal ions such as Pd(II), Cu(II), and Zn(II) have been shown to be effective in promoting reactions involving phosphorothioate (B77711) esters. researchgate.net In some syntheses, simple compounds like sulfuric acid can act as a catalyst. researchgate.net Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, are another type of homogeneous catalyst used in the synthesis of phosphothioate-based pesticides. wikipedia.org PTCs facilitate the reaction between reactants that are in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org
Heterogeneous catalysts , which are in a different phase from the reactants (typically a solid catalyst in a liquid or gas reaction mixture), offer the advantage of easy separation from the reaction mixture, simplifying product purification and catalyst recycling. For the synthesis of DMTP and related compounds, solid acid catalysts like acidic alumina can be employed, particularly in solvent-free microwave-assisted reactions. beilstein-journals.org More advanced heterogeneous systems include metal nanoparticles supported on materials like metal-organic frameworks (MOFs). mdpi.com These catalysts can be designed to have specific active sites that enhance selectivity towards the desired product. mdpi.com
Table 3: Catalytic Systems in Thiophosphate Chemistry
| Catalyst Type | Example(s) | Role/Advantage |
| Homogeneous | Zn(II) complexes, Pd(II) complexes researchgate.netrsc.org | High activity and selectivity under mild conditions. |
| Homogeneous | Quaternary ammonium salts (Phase-Transfer Catalysts) wikipedia.org | Facilitates reaction between reactants in immiscible phases. |
| Heterogeneous | Acidic Alumina beilstein-journals.org | Solid support and catalyst, easy to separate, useful in solvent-free reactions. |
| Heterogeneous | Supported Metal Nanoparticles (e.g., Pd@MOF) mdpi.com | High stability, recyclability, and tunable selectivity. |
Atom Economy and Resource Efficiency Considerations
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. acs.org A reaction with high atom economy minimizes waste because most of the atoms in the starting materials become part of the product. nih.gov
Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Addition reactions, for example, are 100% atom-economical in theory, as all reactant atoms are combined in the final product. In contrast, substitution reactions, which are common in DMTP synthesis, generate byproducts (leaving groups), leading to lower atom economy.
Consider a common synthesis route for phosphorothioates where a salt of O,O-dialkyl thiophosphoric acid reacts with an alkyl halide. A simplified example for a related compound: Reaction of sodium O,O-dimethylthiophosphate with an alkylating agent like methyl iodide to form an S-methylated product and sodium iodide as a byproduct.
C₂H₆O₂PSNa + CH₃I → C₃H₉O₂PS + NaI
To calculate the percent atom economy for this illustrative reaction:
Formula Weight of Desired Product (C₃H₉O₂PS): 156.16 g/mol
Formula Weight of Reactants (C₂H₆O₂PSNa + CH₃I): 164.12 g/mol + 141.94 g/mol = 306.06 g/mol
Percent Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100
Percent Atom Economy = (156.16 / 306.06) x 100 ≈ 51.0%
Reactivity, Transformation Pathways, and Chemical Dynamics of Dimethylthiophosphate
Oxidative Transformation Pathways of Dimethylthiophosphate
Radical-Mediated Oxidation Mechanisms
The oxidation of this compound (DMTP) is significantly influenced by radical-mediated processes, particularly involving hydroxyl radicals (•OH). These highly reactive species are central to advanced oxidation processes (AOPs) used in water treatment. For instance, in the UV/H₂O₂ process, the photolysis of hydrogen peroxide generates hydroxyl radicals, which then attack the DMTP molecule. This radical-mediated cleavage leads to the formation of inorganic anions such as sulfate (B86663) (SO₄²⁻) and phosphate (B84403) (PO₄³⁻), as well as organic byproducts.
The reaction sequence typically begins with the abstraction of a hydrogen atom from the methoxy (B1213986) group or addition to the sulfur atom of the DMTP molecule by the hydroxyl radical. This initial attack leads to the formation of various transient radical intermediates. Subsequent reactions involving oxygen can lead to the formation of highly oxygenated intermediates. nih.gov These intermediates are often unstable and undergo further degradation. The oxidation of the P=S bond to a P=O bond is a documented transformation in the photocatalytic degradation of organophosphorus pesticides, resulting in the formation of the corresponding oxon analog, dimethylphosphate (DMP). plos.org
Role of Specific Oxidants in Environmental and Engineered Systems
Various oxidants play a crucial role in the transformation of this compound in both natural and engineered environments. Common chemical oxidants used in water treatment, such as ozone (O₃), permanganate, and chlorine, can directly oxidize DMTP. nih.gov For example, ozone and hydrogen peroxide have been shown to oxidize O,O,O-trimethyl phosphorothioate (B77711), a related compound, to its corresponding oxo (P=O) form.
In engineered systems, advanced oxidation processes (AOPs) are frequently employed to degrade recalcitrant organic pollutants like DMTP. These processes generate highly reactive species, primarily hydroxyl radicals (•OH). nih.gov The UV/H₂O₂ system is a prime example, where the photolysis of H₂O₂ produces •OH radicals that effectively degrade DMTP.
In natural systems, the oxygenation of certain minerals can also lead to the production of strong oxidants. For instance, the oxygenation of mackinawite (FeS) at anoxic-oxic interfaces can generate surface-localized oxidants, such as high-valent iron or surface-associated radicals, which differ in reactivity from free radicals in solution. nih.gov These naturally occurring oxidative processes can contribute to the transformation of DMTP in the environment. The presence of dissolved organic matter (DOM) in natural waters can also influence oxidation, as DOM can act as a photosensitizer to produce reactive oxygen species (ROS). nih.gov
Table 1: Examples of Oxidants and their Role in this compound Transformation
| Oxidant/System | Type | Role in Transformation |
| Hydroxyl Radical (•OH) | Radical Species | Primary oxidant in many AOPs, leading to cleavage of P-S and C-O bonds and mineralization. |
| Ozone (O₃) | Chemical Oxidant | Can directly oxidize the P=S bond to a P=O bond. |
| Permanganate | Chemical Oxidant | Capable of direct oxidation of DMTP. nih.gov |
| Chlorine | Chemical Oxidant | Used in water treatment and can react with and transform DMTP. nih.gov |
| Mackinawite (FeS) Oxygenation | Natural Process | Generates surface-localized oxidants that can degrade DMTP. nih.gov |
Photolytic Degradation of this compound
Photodegradation represents a significant abiotic transformation pathway for many organic compounds, including this compound. This process can be categorized into direct and indirect photolysis. nih.gov
Direct Photolysis Under UV and Visible Light Irradiation
Direct photolysis occurs when a molecule directly absorbs light energy, leading to its excitation and subsequent chemical transformation. nih.govtaylorandfrancis.com For direct photolysis to be an important environmental process, the compound must absorb light in the solar spectrum that reaches the Earth's surface (wavelengths >290 nm). researchgate.netcsbsju.edu Organophosphorus pesticides that possess chromophores absorbing in this region are susceptible to direct photodegradation. researchgate.net The absorption of light can lead to the cleavage of chemical bonds, such as the P-O-aryl bond in some organophosphorus pesticides, which is a typical photoreaction. researchgate.net The rate and products of direct photolysis can be influenced by factors such as the intensity and wavelength of light, as well as the chemical environment (e.g., pH). nih.govtaylorandfrancis.com
Quantum Yield Determinations and Photoproduct Identification
The quantum yield (Φ) is a critical parameter in photochemistry, representing the efficiency of a photochemical process. It is defined as the ratio of the number of molecules undergoing a specific photoreaction to the number of photons absorbed by the reactant. uci.eduhoriba.com Determining the quantum yield is essential for predicting the rate of photolysis in the environment. csbsju.edu This can be done through various experimental methods, often involving the use of a chemical actinometer or by carefully measuring the light intensity and the rate of disappearance of the reactant. rsc.orgpicoquant.comkobv.de
Identifying the photoproducts is crucial for understanding the degradation pathway and assessing any potential risks associated with the transformation products. nih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to separate and identify the products formed during photolysis. researchgate.net For this compound and related organophosphorus compounds, photoproducts can include the corresponding oxon analog (dimethylphosphate), various phenols (if an aryl group is present), and smaller, more oxidized fragments. plos.orgresearchgate.net
Table 2: Key Concepts in Photolytic Degradation
| Term | Definition | Relevance to this compound |
| Direct Photolysis | Degradation of a molecule by direct absorption of light energy. taylorandfrancis.com | Occurs if DMTP absorbs sunlight (>290 nm), leading to bond cleavage. researchgate.net |
| Indirect Photolysis | Degradation initiated by light-absorbing photosensitizers. nih.gov | DOM in natural waters can produce ROS that degrade DMTP. nih.gov |
| Quantum Yield (Φ) | Efficiency of a photochemical process (molecules reacted per photon absorbed). uci.eduhoriba.com | Essential for calculating the environmental photolysis rate of DMTP. csbsju.edu |
| Photoproducts | Molecules formed from the photochemical transformation of the parent compound. nih.gov | Identification (e.g., using GC-MS) reveals the degradation pathway. researchgate.net |
Reductive Transformation Pathways of this compound
In addition to oxidative and photolytic degradation, this compound can undergo reductive transformations. These pathways are generally less common in aerobic environments but can be significant under anoxic or reducing conditions, such as in some sediments, groundwater, and engineered anaerobic treatment systems. redalyc.org
Reductive transformations involve the gain of electrons by the molecule, often leading to the cleavage of bonds. For organophosphorus pesticides, reduction can lead to the removal of substituent groups. researchgate.net The specific reductive pathways for this compound are not as extensively studied as its oxidative degradation. However, general mechanisms for pesticide degradation include reduction as a key transformation process. redalyc.org These reactions are often mediated by microorganisms under anaerobic conditions, where the pesticide may serve as an electron acceptor. redalyc.org The initial steps in the reductive metabolism of some pesticides involve the transformation of functional groups, which can alter the compound's solubility and toxicity. redalyc.org
Electrochemical Reduction Studies
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful techniques for investigating the redox properties of chemical compounds. gamry.comlibretexts.org CV involves applying a cycling potential to an electrode and measuring the resulting current, which provides information on the reduction and oxidation potentials of an analyte. gamry.comlibretexts.org
While specific, in-depth studies on the electrochemical reduction of this compound are not extensively detailed in publicly available literature, the principles of voltammetry suggest that the phosphorus-sulfur (P=S) bond and the P-O-C linkages in the DMTP molecule could be susceptible to electrochemical reduction. The reduction potential would depend on the electrode material, the solvent, and the pH of the medium.
In a typical CV experiment, a voltammogram for a reducible species like DMTP would exhibit a cathodic peak corresponding to its reduction. libretexts.org The potential at which this peak occurs (the cathodic peak potential, Epc) is a characteristic of the analyte and the experimental conditions. libretexts.org By varying the scan rate, it is possible to gain insights into the kinetics and reversibility of the reduction reaction. palmsens.com For instance, an irreversible reaction, which might be expected for the reduction of a complex molecule like DMTP, would show a cathodic peak but lack a corresponding anodic peak on the reverse scan. palmsens.com
Research on related organophosphate compounds using voltammetric techniques has been conducted, often focusing on their detection or the study of their interaction with other molecules. researchgate.net For example, studies on the electrochemical reduction of oxygen have been carried out in the presence of anabasinium O,O-dimethylthiophosphate, indicating the electrochemical activity of such compounds. The specific reduction pathways of DMTP itself, however, remain an area for further detailed investigation.
Table 1: Key Concepts in the Electrochemical Study of this compound
| Concept | Description | Relevance to this compound |
| Cyclic Voltammetry (CV) | An electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. gamry.comlibretexts.org | Can be used to determine the reduction potential and study the electrochemical behavior of DMTP. |
| Cathodic Peak | A peak in the current on a voltammogram that corresponds to a reduction reaction. libretexts.org | The presence and position of a cathodic peak would indicate the potential at which DMTP is reduced. |
| Irreversible Reaction | An electrochemical reaction where the product of the initial electron transfer undergoes a rapid chemical reaction, preventing the reverse reaction from occurring at the electrode surface. palmsens.com | The reduction of DMTP is likely to be irreversible due to the complexity of the molecule and the potential for bond cleavage upon reduction. |
Reduction by Metal Species and Reduced Mineral Phases
The transformation of organophosphates, the parent compounds of this compound, can be significantly influenced by the presence of certain metals and mineral phases, particularly under reducing conditions.
Zero-Valent Iron (ZVI):
Zero-valent iron (ZVI) has been extensively studied for the remediation of various organic pollutants, including organophosphate pesticides. nih.govmdpi.com ZVI is a strong reducing agent and can degrade organophosphates through several mechanisms. The primary mechanism is reductive dehalogenation for chlorinated pesticides, but for organophosphates like the precursors to DMTP, the reduction of the nitro group (if present) and cleavage of the phosphoester bonds are key pathways. nih.govmdpi.com
The degradation of organophosphates by ZVI nanoparticles has been shown to be effective. mdpi.comrsc.orgpjoes.com While direct studies on the reduction of DMTP by ZVI are not prominent, the reactivity of ZVI with the parent compounds suggests that DMTP could also be susceptible to reduction. The process likely involves the transfer of electrons from the iron surface to the DMTP molecule, potentially leading to the cleavage of the P-S or P-O bonds.
The efficiency of ZVI in degrading pollutants is influenced by factors such as pH and the presence of other metals. For instance, bimetallic ZVI nanoparticles (e.g., with palladium or nickel) have demonstrated enhanced reactivity. rsc.org
Metal Sulfides:
Metal sulfides are another class of minerals that can participate in redox reactions in the environment. While their primary application in recent research has been in photocatalysis for hydrogen production, their reductive properties could also play a role in the transformation of compounds like this compound. The specific reactivity of metal sulfides with DMTP is an area that warrants further investigation.
Table 2: Reduction of Organophosphates by Zero-Valent Iron
| Parameter | Observation | Implication for this compound |
| Degradation Efficiency | ZVI nanoparticles are effective in degrading organophosphate pesticides. mdpi.comrsc.orgpjoes.com | DMTP, as a related structure, is likely also susceptible to reduction by ZVI. |
| Reaction Mechanism | Involves electron transfer from the iron surface, leading to bond cleavage. nih.gov | Potential for cleavage of P-S or P-O bonds in the DMTP molecule. |
| Influencing Factors | pH and the presence of other metals can enhance reactivity. rsc.org | The environmental conditions will play a crucial role in the rate of DMTP reduction by ZVI. |
Biotic Reductive Transformations
Biotic processes, mediated by microorganisms and their enzymes, are a major pathway for the transformation of organophosphate pesticides and their metabolites in the environment. scitechnol.comredalyc.org The metabolism of pesticides is often categorized into phases, with Phase I reactions including oxidation, hydrolysis, and reduction. redalyc.org
Microbial Degradation:
Microorganisms in soil and water can utilize organophosphates as a source of nutrients, leading to their degradation. frontiersin.org The anaerobic biodegradation of aromatic hydrocarbons is a well-documented process, and similar pathways could be involved in the transformation of this compound. nih.govethz.ch Under anaerobic conditions, microorganisms use alternative electron acceptors for respiration, creating a reducing environment where compounds like DMTP can be transformed.
Enzymatic Transformations:
Specific enzymes are responsible for the breakdown of organophosphates. Phosphotriesterases (PTEs) are a well-studied class of enzymes that can hydrolyze a wide range of organophosphate pesticides. redalyc.orgnih.gov The hydrolysis of the parent pesticide is what often leads to the formation of this compound.
Interestingly, a crystal structure of the phosphotriesterase OpdA from Agrobacterium radiobacter has been resolved with this compound bound in its active site. rcsb.org This provides direct evidence of the interaction between this class of enzymes and DMTP. While the primary function of PTEs is hydrolysis, the binding of DMTP suggests that it is a recognized substrate or product, and further enzymatic transformations, potentially reductive, could occur.
Studies on the effects of this compound on enzymes like acetylcholinesterase have shown that, unlike its parent compounds, DMTP does not significantly inhibit the enzyme's activity. tandfonline.com This indicates a detoxification step has occurred in the formation of DMTP from the more toxic parent pesticide. The further biotic transformation of DMTP is a key step in its complete removal from the environment.
Environmental Behavior and Biogeochemical Cycling of Dimethylthiophosphate
Sorption and Desorption Processes of Dimethylthiophosphate in Environmental Matrices
Influence of Environmental Factors (pH, Temperature, Ionic Strength) on Sorption
The sorption of chemical compounds to soil and sediment particles is a critical process that dictates their mobility and bioavailability in the environment. This behavior is significantly influenced by a variety of environmental factors, including pH, temperature, and the ionic strength of the surrounding solution.
pH: The pH of the soil-water system can dramatically affect sorption by altering the surface charge of sorbents (like clay minerals and organic matter) and the chemical speciation of the sorbate. For instance, studies on the mineral goethite have shown that the adsorption of anions like phosphate (B84403) and arsenate decreases as the pH increases. nih.govconicet.gov.ar This is because the surface of many environmental solids is pH-dependent; at low pH, surfaces can be positively charged, attracting anions, while at high pH, they become negatively charged, repelling them. While specific data on this compound is limited, the general principle suggests its sorption would be sensitive to pH changes, which influence the charge characteristics of soil colloids. nih.govconicet.gov.ar
Temperature: Temperature influences sorption processes primarily by affecting the thermodynamics of the adsorption reaction. Although detailed research on the effect of temperature on this compound sorption is not widely available, sorption processes can be either exothermic or endothermic. Lower temperatures have been shown to favor the sorption of some compounds, indicating an exothermic process. researchgate.net
Ionic Strength: Ionic strength refers to the concentration of ions in the solution and plays a crucial role in electrostatic interactions at the solid-water interface. An increase in ionic strength can enhance the sorption of certain compounds. researchgate.net This phenomenon is often explained by the compression of the electrical double layer at the sorbent surface, which reduces electrostatic repulsion between the surface and the sorbing molecule. researchgate.net For compounds like some herbicides, increasing ionic strength has been found to significantly boost adsorption onto resins. researchgate.net Conversely, for outer-sphere complexation, an increase in electrolyte concentration can lead to decreased adsorption due to competition for sorption sites. conicet.gov.ar The specific effect on this compound would depend on its dominant sorption mechanism.
| Environmental Factor | General Influence on Sorption | Relevance to this compound |
|---|---|---|
| pH | Alters surface charge of soil minerals and organic matter, and speciation of the compound. Sorption of anions often decreases with increasing pH. nih.govconicet.gov.ar | As an anionic compound, sorption is expected to be higher in acidic soils with more positively charged surfaces and lower in alkaline soils. |
| Temperature | Affects the thermodynamics of the sorption reaction. Can be either an exothermic (favored at low temps) or endothermic (favored at high temps) process. researchgate.net | The specific thermodynamic nature of DMTP sorption is not detailed in available literature, but it is a key parameter for modeling its environmental fate. |
| Ionic Strength | Affects electrostatic interactions. Increased ionic strength can compress the electrical double layer, reducing repulsion and enhancing sorption for some compounds. researchgate.net | In environments with high salinity (e.g., estuaries, saline groundwater), sorption behavior may be significantly different from that in freshwater systems. |
Transport and Mobility of this compound in Natural Systems
Leaching Potential in Soil Columns and Unsaturated Zones
Leaching is the process by which soluble substances are transported downward through the soil profile with percolating water. The potential for a chemical to leach is inversely related to its tendency to sorb to soil particles. Compounds that are anionic and water-soluble, such as the organophosphate degradates dimethyl phosphate and this compound, are expected to have a potential to leach to groundwater. epa.gov
Standardized soil column leaching studies, such as those outlined by the OECD Guideline 312, are used to model this potential. oecd.orgeurofins.com In these experiments, soil columns are treated with a chemical and subjected to simulated rainfall to determine how the substance and its transformation products move through the soil. oecd.orgeurofins.com For many pesticides, the organic matter content of the soil is a primary factor controlling leaching; higher organic matter generally leads to greater sorption and reduced mobility. mdpi.com Studies on other mobile pesticides have shown that transformation products can sometimes exhibit mobility within soil columns, even when the parent compound is immobile. mdpi.com Given that DMTP is an anionic metabolite, its sorption to negatively charged soil components is likely to be weak, suggesting a high potential for movement through the unsaturated zone into underlying aquifers. epa.gov
| Factor | Influence on Leaching |
|---|---|
| Sorption Coefficient | Low sorption leads to high leaching potential. DMTP, as an anionic metabolite, is expected to have low sorption. epa.gov |
| Soil Organic Matter | Higher organic matter content generally increases sorption, thereby decreasing leaching. mdpi.com |
| Soil Type & Structure | Preferential flow paths (e.g., macropores) in soil can accelerate the transport of contaminants to groundwater. |
| Water Solubility | High water solubility facilitates transport with percolating water. |
| Precipitation/Irrigation | Higher water input increases the volume of water moving through the soil profile, driving the leaching process. |
Groundwater Contamination and Plume Dynamics
The movement of a contaminant in groundwater is referred to as a plume. The dynamics of a contaminant plume—its size, shape, and movement—are controlled by hydrogeological processes such as advection (transport with the bulk flow of groundwater), dispersion (spreading due to velocity variations), and chemical retardation (slowing due to sorption). psu.edugeomatejournal.com
Given its high leaching potential, this compound is considered a potential groundwater contaminant. epa.gov Once it reaches the aquifer, its movement will be largely dictated by the groundwater flow velocity. Because it is expected to sorb weakly to aquifer materials, its transport velocity will be close to that of the groundwater itself, with minimal retardation. The shape and extent of the plume can change over time in response to factors like recharge events, which can dilute the plume or increase its migration rate. usgs.gov The characterization of plume dynamics is essential for assessing the risk to downgradient receptors, such as drinking water wells, and often involves complex modeling and monitoring. psu.edugeomatejournal.comresearchgate.netmdpi.com
Volatilization and Atmospheric Transport Modeling
Volatilization is the transfer of a chemical from soil or water surfaces into the atmosphere. This process is a significant pathway for the dispersion of many agricultural pesticides. nih.gov The tendency of a chemical to volatilize is related to its vapor pressure and Henry's Law constant, which describes its partitioning between air and water. mst.dk
Once in the atmosphere, compounds can be transported over regional and even global distances before being redeposited. envirocomp.compops.int Models used to predict atmospheric transport consider factors like wind speed, atmospheric turbulence, and chemical stability. mst.dk For pesticides, volatilization can occur from plant surfaces or the soil, and the rate is influenced by meteorological conditions like temperature. mst.dkresearchgate.net While specific atmospheric transport models for this compound are not detailed in the available literature, its presence as a metabolite of sprayed pesticides means its potential for atmospheric entry is linked to the application and subsequent volatilization of the parent compounds.
Biotransformation and Microbial Degradation of this compound
Biotransformation by microorganisms is a primary mechanism for the breakdown of many organic pollutants in the environment. Microbial consortia, or communities of different microbial species, are often more effective at degrading complex chemicals than single strains because they can perform complementary metabolic functions. sci-hub.semdpi.com
Identification of Microbial Species and Consortia Involved in Degradation
The microbial degradation of organophosphate pesticides has been the subject of extensive research. However, this compound often appears as a stable and sometimes persistent intermediate metabolite in the breakdown of more complex parent pesticides.
Research has identified several microbial groups involved in these transformation pathways:
Consortia involving Proteobacteria and Actinomycetes have been shown to degrade pesticides like parathion (B1678463) and methyl parathion, resulting in the formation of this compound as a metabolite. sci-hub.se
Engineered microbial systems using E. coli and Shewanella oneidensis have been developed for the detection and degradation of organophosphates, highlighting the metabolic potential within these groups. acs.org
A plant-bacterial consortium involving Acinetobacter baumannii and Bacillus cibi was used to degrade chlorpyrifos (B1668852), which can lead to organophosphate metabolites. frontiersin.org
The key finding is that while many microbes can attack the parent pesticide, the resulting this compound moiety can be more resistant to further breakdown. sci-hub.se The presence of DMTP in the environment is, therefore, often a signature of the microbial processing of a parent organophosphate pesticide. sci-hub.segrafiati.com The complete mineralization of these compounds often relies on specialized microbial consortia that can sequentially break down the parent compound and its various metabolites. mdpi.com
Enzymatic Pathways and Molecular Mechanisms of Biotransformation
The biotransformation of organophosphate pesticides that lead to the formation of this compound, and the subsequent degradation of DMTP itself, involves several key enzymatic pathways. These processes are crucial for the detoxification of these compounds in the environment. The primary mechanisms include hydrolysis, oxidation, and reductive cleavage, catalyzed by a diverse range of microbial enzymes.
Hydrolytic Pathways: The most prominent enzymes involved in the degradation of organophosphates are phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH). These enzymes catalyze the hydrolysis of the phosphoester bonds (P-O, P-S) in OP compounds. A well-studied example is the OpdA enzyme from Agrobacterium radiobacter. rcsb.orgfrontiersin.org X-ray crystallography studies have revealed the structure of OpdA with the product, this compound, bound in its active site. This demonstrates that OpdA effectively hydrolyzes OP pesticides like dimethoate (B1670662), yielding DMTP as a direct product. rcsb.org The catalytic mechanism involves a binuclear metal center (typically containing Zn2+ and Fe2+) that activates a water molecule, which then acts as a nucleophile to attack the phosphorus center of the pesticide, cleaving the ester bond. rcsb.orgresearchgate.net Similarly, organophosphorus hydrolase from soil bacteria such as Pseudomonas, Burkholderia, and Arthrobacter can hydrolyze methyl parathion into p-nitrophenol and this compound. researchgate.net
Oxidative and Reductive Pathways: Cytochrome P450 (CYP450) monooxygenases play a significant role in the metabolism of organophosphates, particularly in converting P=S (thion) forms to their more toxic P=O (oxon) analogues. However, they are also involved in detoxification pathways. For instance, CYP450 enzymes can catalyze the metabolism of malathion (B1675926) to various products, including this compound (DMTP) and dimethyldithiophosphate (DMDTP). researchgate.netdoi.org The inhibition of CYP450 activity has been shown to reduce the genotoxicity associated with DMTP, indicating that further P450-catalyzed metabolism of DMTP may be required for its full toxic effect in some biological systems. researchgate.netscispace.com Additionally, enzymes such as this compound reductase have been identified, which suggests a reductive degradation pathway for DMTP.
Other Enzymatic Reactions: Carboxylesterases are another critical class of enzymes, especially in the breakdown of malathion. These enzymes hydrolyze the carboxyl-ester linkages in the malathion molecule, a detoxification reaction that competes with the toxic activation pathway and can lead to the formation of malathion mono- and di-carboxylic acids, with subsequent release of the phosphate moiety. cdc.gov
The table below summarizes the key enzymes and their roles in reactions involving this compound.
| Enzyme Class | Specific Enzyme (Source Organism) | Reaction Type | Substrate | Product(s) |
| Phosphotriesterase (PTE) | OpdA (Agrobacterium radiobacter) | Hydrolysis | Dimethoate | This compound |
| Phosphotriesterase (PTE) | Organophosphorus Hydrolase (Pseudomonas sp.) | Hydrolysis | Methyl Parathion | p-nitrophenol, This compound |
| Cytochrome P450 | Human Liver Microsomal CYPs | Oxidation | Malathion | Malaoxon, This compound |
| Reductase | This compound reductase | Reduction | This compound | Further degradation products |
| Carboxylesterase | Mammalian and microbial carboxylesterases | Hydrolysis | Malathion | Malathion mono/di-carboxylic acids |
Microbial Community Dynamics and Degradation Rates in Environmental Systems
The persistence of this compound and its parent compounds in the environment is heavily dependent on the activity and composition of the local microbial communities. The degradation rates, often expressed as a half-life (DT50), vary significantly with soil type, pH, moisture, and the presence of specific microbial populations.
Metagenomic studies have revealed that diverse microbial taxa, including bacteria, fungi, and archaea, possess the genetic potential to degrade organophosphates. rsc.org In soils contaminated with these pesticides, shifts in the microbial community often occur, favoring the growth of populations capable of utilizing the compounds as a source of carbon, phosphorus, or energy. rsc.orgbiotechrep.ir Common bacterial phyla found to be dominant in pesticide-degrading environments include Proteobacteria, Firmicutes, Bacteroidetes, and Actinobacteria. Genera such as Pseudomonas, Bacillus, Cupriavidus, Burkholderia, Arthrobacter, and Ochrobactrum have been specifically implicated in the degradation of organophosphates like chlorpyrifos and malathion. researchgate.netnih.govscielo.bracademicjournals.org Fungi, particularly species like Aspergillus niger, are also effective degraders. researchgate.net
The degradation rates of pesticides that form DMTP are influenced by environmental conditions and microbial activity. For malathion, the half-life in soil is generally low, ranging from 0.2 to 25 days, with microbially mediated metabolism being a primary route of dissipation. canada.caorst.edu The breakdown is faster in soils with higher moisture, pH, and organic matter content, which supports robust microbial activity. cdc.govcanada.ca In a study on urban landscape soils, the half-life of dimethoate ranged from 24 to 36 days, with the degradation rate being inversely proportional to organic carbon and clay content, and directly proportional to pH and sand content. nih.govnih.gov This indicates that factors promoting microbial access to the pesticide enhance its degradation.
The following table presents research findings on the degradation rates of parent compounds of this compound in various environmental systems.
| Parent Compound | Environment | Degradation Half-Life (DT50) | Key Factors/Organisms |
| Malathion | Silt Loam Soil (non-sterile) | ~1 day | Microbial activity and organic matter are critical. nih.gov |
| Malathion | Aerobic Soil | 0.2 - 2 days | Microbially mediated metabolism. canada.ca |
| Malathion | Aquatic (aerobic) | 0.3 - 19 days | Faster in alkaline systems due to hydrolysis. canada.ca |
| Dimethoate | Urban Landscape Soils | 24 - 36 days | Varies with soil properties (pH, organic carbon, texture). nih.gov |
| Dimethoate | Plants | 2 - 5 days | Plant metabolism. who.int |
| Dimethoate | Water (pH 9) | 12 days | pH-dependent hydrolysis. mdpi.com |
| Chlorpyrifos | Soil (un-inoculated) | 54.15 days | Natural attenuation. scielo.br |
| Organophosphate Esters | Coastal Sediments (biotic) | 16.8 - 46.8 days | Enhanced degradation by microbial assemblages. nih.gov |
Cometabolic Degradation and Bioaugmentation Strategies
To enhance the removal of this compound and its parent compounds from contaminated environments, bioremediation strategies such as cometabolism and bioaugmentation are employed. These techniques leverage microbial catabolic diversity to accelerate the breakdown of pollutants.
Cometabolic Degradation: Cometabolism is the process where microorganisms degrade a compound (like a pesticide) from which they derive no energy, in the presence of a primary energy source or growth substrate. scielo.br This is particularly relevant for compounds that cannot support microbial growth on their own. A notable example is the biotransformation of demeton-S-methyl by Corynebacterium glutamicum. This bacterium degrades the pesticide via reductive cleavage of an S-C bond, leading to the accumulation of this compound, but only when a readily metabolizable cosubstrate like fructose, glucose, or acetate (B1210297) is available. nih.govasm.org The degradation rates were significantly higher during active growth on these substrates compared to resting cells, demonstrating a clear dependence on primary metabolism. nih.gov Similarly, the degradation of dichlorvos (B1670471) has been shown to be enhanced in the presence of a more utilizable carbon source, implying a cometabolic pathway. dtic.mil
Bioaugmentation Strategies: Bioaugmentation involves the introduction of specific, pre-selected microbial strains or consortia with high degradation capabilities into a contaminated environment to enhance the removal of target pollutants. nveo.orgresearchgate.net This strategy is useful when the indigenous microbial population lacks the necessary catabolic genes or is present in insufficient numbers. researchgate.net Numerous studies have demonstrated the effectiveness of bioaugmentation for organophosphate-contaminated soils.
For example, inoculation of chlorpyrifos-contaminated soil with Cupriavidus sp. DT-1 resulted in 100% degradation of the parent compound within 30 days, compared to only 28.2% in uninoculated control soil. researchgate.netnih.gov Strains of Pseudomonas, Bacillus, and Ochrobactrum have also proven to be highly effective. Inoculation of soil with Achromobacter xylosoxidans or Ochrobactrum sp. led to 93-100% degradation of a high concentration of chlorpyrifos within 42 days, significantly reducing its half-life from over 54 days to just 8-9 days. scielo.br Combining bioaugmentation with biostimulation (the addition of nutrients like N, P, K and organic matter) can further enhance degradation efficiency. A combined approach using Ochrobactrum sp. CPD-03 with compost as a carrier material achieved 76% chlorpyrifos degradation in 56 days. nih.gov The use of immobilized microorganisms, where bacterial cells are attached to a carrier material, can also improve the survival and activity of the inoculated strains, with immobilized Bacillus cereus showing an 83% degradation rate of chlorpyrifos in just 72 hours. pjoes.com
The table below details several bioaugmentation studies for the remediation of organophosphates.
| Target Pesticide | Inoculated Microorganism(s) | System | Degradation Efficiency |
| Chlorpyrifos | Cupriavidus sp. DT-1 | Soil | 100% degradation in 30 days (vs. 28.2% in control). researchgate.netnih.gov |
| Chlorpyrifos | Achromobacter xylosoxidans JCp4 | Soil (planted) | 93.3% degradation; T1/2 reduced to 7.86 days. scielo.br |
| Chlorpyrifos | Ochrobactrum sp. FCp1 | Soil (planted) | 89% degradation in 28 days; T1/2 reduced to 8.77 days. scielo.br |
| Chlorpyrifos | Pseudomonas aeruginosa | Liquid Culture | 99% removal in 6 days. nveo.org |
| Chlorpyrifos | Ochrobactrum sp. CPD-03 (with compost) | Soil | 76% degradation in 56 days. nih.gov |
| Chlorpyrifos | Bacillus cereus (immobilized) | Soil | 83.28% degradation in 72 hours. pjoes.com |
| Glyphosate | Pseudomonas aeruginosa & Bacillus subtilis | Soil | 87% degradation in 6 weeks (combined with biostimulation). questjournals.org |
Advanced Analytical Methodologies for Dimethylthiophosphate Detection and Quantification
Mass Spectrometry for Structural Elucidation and Quantitative Analysis of Dimethylthiophosphate
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing both definitive structural information and highly sensitive quantification. It is most commonly used as a detector for gas or liquid chromatography.
The ionization method used in MS is critical as it dictates the type of information obtained.
Electron Ionization (EI): EI is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule. creative-proteomics.comwikipedia.org This process imparts significant energy, leading to extensive and reproducible fragmentation. libretexts.org The resulting fragmentation pattern acts as a chemical "fingerprint," which is highly valuable for structural elucidation and can be compared against spectral libraries for compound identification. creative-proteomics.comresearchgate.net GC-MS with EI has been successfully used for the analysis of this compound and other dialkylphosphate metabolites. nih.govresearchgate.net A primary limitation of EI is that the high degree of fragmentation can sometimes lead to a weak or absent molecular ion peak, making it difficult to determine the molecular weight of an unknown compound. researchgate.netazom.com
Chemical Ionization (CI): CI is a "soft" ionization technique that produces significantly less fragmentation than EI. creative-proteomics.comwikipedia.org In CI, a reagent gas (like methane (B114726) or ammonia) is first ionized, and these reagent ions then transfer a proton to the analyte molecule in a more gentle process. libretexts.org This results in a mass spectrum that is often dominated by a quasi-molecular ion, such as [M+H]+. libretexts.orgumd.edu The presence of a strong molecular ion peak makes CI highly complementary to EI, as it provides clear confirmation of the analyte's molecular weight. azom.com This is particularly useful in cases where the EI spectrum of this compound lacks a discernible molecular ion. wikipedia.org
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
Advanced mass spectrometry (MS) techniques rely on efficient and appropriate ionization of the target analyte. For this compound and related organophosphorus compounds, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two of the most significant soft ionization methods used, often coupled with liquid chromatography (LC). jfda-online.comwikipedia.org
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from macromolecules or polar molecules in solution by applying a high voltage to a liquid to create an aerosol. wikipedia.orgcreative-proteomics.comyoutube.com It is particularly well-suited for polar compounds that are already ionic in solution or can be easily protonated or cationized. nih.gov The process involves the formation of charged droplets, which then shrink through solvent evaporation, leading to an increase in charge density until gas-phase ions are ejected from the droplet surface. creative-proteomics.comnih.gov This method is considered 'soft' because it imparts very little residual energy to the analyte, minimizing fragmentation and almost always preserving the molecular ion (or a pseudomolecular ion). wikipedia.orgnih.gov Given that this compound is a polar molecule, ESI is a highly effective ionization method, typically forming ions such as [M-H]⁻ in negative ion mode. drugbank.com Its ability to transfer ions from the solution phase to the gas phase makes it a cornerstone for LC-MS analysis of such compounds. wikipedia.orgnih.gov
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is complementary to ESI. jfda-online.comwikipedia.org APCI is ideal for analyzing polar and relatively less polar compounds that are thermally stable, with molecular weights typically below 1500 Da. wikipedia.org The process begins by converting the liquid sample into a vapor in a heated nebulizer. wikipedia.orgcreative-proteomics.com This vapor then undergoes ion-molecule reactions at atmospheric pressure, initiated by a corona discharge. jfda-online.comwikipedia.org Unlike ESI, ionization occurs in the gas phase. nationalmaglab.org APCI is particularly advantageous for compounds that are not sufficiently polar for ESI and can handle higher mobile phase flow rates, making it highly compatible with standard HPLC. creative-proteomics.comnationalmaglab.org Studies have shown that APCI demonstrates good sensitivity for organophosphorus compounds and can sometimes offer higher sensitivity than ESI for certain pesticides. jfda-online.com One key advantage of APCI is its reduced susceptibility to matrix effects compared to ESI. jfda-online.com
The choice between ESI and APCI for this compound analysis depends on the specific analytical context, including the sample matrix, the desired sensitivity, and the chromatographic conditions. Both techniques serve as robust interfaces for coupling liquid chromatography with mass spectrometry for the reliable detection of this compound. jfda-online.comcreative-proteomics.com
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Specificity
Tandem mass spectrometry, also known as MS/MS or MS², is a powerful analytical technique used for the structural elucidation and highly specific quantification of compounds within complex mixtures. wikipedia.orglongdom.org The method involves multiple stages of mass analysis, typically separated by a fragmentation step, which provides a much higher degree of certainty in compound identification than single-stage mass spectrometry. wikipedia.orglongdom.org
The fundamental process of MS/MS involves:
Precursor Ion Selection: In the first stage of mass analysis (MS1), a mixture of ions generated from the ion source (e.g., ESI or APCI) is separated by their mass-to-charge ratio (m/z). An ion of a specific m/z, corresponding to the molecular or pseudomolecular ion of the target analyte (in this case, this compound), is selectively isolated. This isolated ion is referred to as the precursor ion. wikipedia.orgnationalmaglab.org
Fragmentation: The selected precursor ions are then directed into a collision cell. Inside this cell, they are subjected to fragmentation through processes like collision-induced dissociation (CID), where they collide with neutral gas molecules (such as argon or nitrogen). wikipedia.org These collisions impart energy to the precursor ions, causing them to break apart into smaller, characteristic fragment ions, known as product ions. nationalmaglab.org
Product Ion Analysis: In the second stage of mass analysis (MS2), the resulting product ions are separated by their m/z and detected. wikipedia.org
The resulting product ion spectrum is essentially a "fingerprint" of the precursor ion. longdom.org This fragmentation pattern provides detailed structural information about the original molecule. nationalmaglab.org For this compound, the fragmentation would reveal characteristic losses and substructures related to its methoxy (B1213986) and thiophosphate groups.
The high specificity of MS/MS is a major advantage. longdom.org By monitoring a specific transition from a precursor ion to a unique product ion (an experiment known as Selected Reaction Monitoring or SRM), analysts can detect and quantify compounds with exceptional sensitivity and selectivity, even in complex matrices where isobaric interferences (other compounds with the same nominal mass) might be present. wikipedia.org This capability makes tandem mass spectrometry an indispensable tool for the trace analysis of pesticides and their metabolites, like this compound, in environmental and biological samples. longdom.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides highly accurate measurements of an ion's mass-to-charge ratio (m/z). measurlabs.com This accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence, a capability that distinguishes it from lower-resolution mass spectrometry. measurlabs.comfilab.fr
The key performance characteristic of an HRMS instrument is its resolving power, which is the ability to distinguish between two peaks of very similar mass. filab.fr Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers can achieve very high resolving power, enabling them to measure masses to within a few parts per million (ppm) of their true value. filab.frnih.gov
This high mass accuracy is fundamentally important for several reasons in the analysis of this compound:
Unambiguous Formula Confirmation: By measuring the exact mass of the molecular ion, HRMS can be used to calculate its elemental formula. For example, different chemical compounds may have the same nominal mass (the integer mass) but different exact masses due to the mass defect of their constituent atoms. HRMS can easily distinguish between such isobaric compounds. nih.gov For instance, fentanyl (C₂₂H₂₈N₂O, exact mass = 336.2202 Da) and acebutolol (B1665407) (C₁₈H₂₈N₂O₄, exact mass = 336.2049 Da) both have a nominal mass of 336 Da, but are clearly distinguishable by HRMS. nih.gov
Enhanced Selectivity in Complex Matrices: In complex samples such as food or environmental extracts, the ability to extract a narrow mass window around the exact mass of this compound significantly reduces background noise and potential interferences, leading to improved detection limits and more reliable quantification. nih.gov
Identification of Unknowns: In non-targeted screening, HRMS is invaluable. When an unknown compound is detected, its accurate mass is the first and most critical piece of information used to propose potential elemental formulas, which can then be searched against chemical databases to tentatively identify the structure. waters.com
The combination of liquid chromatography with HRMS has become a standard for the comprehensive screening and quantification of pesticides and other contaminants in routine analysis, providing high confidence in both identification and quantification. nih.gov
Spectroscopic Techniques for this compound Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. ebsco.comwikipedia.org It is based on the magnetic properties of atomic nuclei with non-zero spin, such as ¹H (proton), ¹³C, and ³¹P. ebsco.comwikipedia.org When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific radio frequencies, and the resulting spectrum reveals crucial structural details. wikipedia.org
³¹P NMR: Phosphorus-31 NMR is particularly well-suited for characterizing organophosphorus compounds like this compound due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. oxinst.com The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. For thiophosphate groups, the ³¹P NMR signal typically appears in a characteristic chemical shift range around +50 to +60 ppm. Theoretical and experimental studies on related thiophosphates show that the replacement of a non-esterified oxygen atom with sulfur significantly affects the NMR shielding of the phosphorus atom. rsc.org The spectrum is often acquired with ¹H decoupling to simplify it into a single sharp peak, which aids in quantification and identification. huji.ac.il
¹H NMR: Proton NMR provides information on the hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show a signal corresponding to the protons of the two equivalent methoxy (–OCH₃) groups. This signal would likely appear as a doublet due to coupling with the ³¹P nucleus (³JHP coupling). The integration of this signal would correspond to the six protons of the methyl groups.
¹³C NMR: Carbon-13 NMR is used to determine the types of carbon atoms in a molecule. docbrown.info In this compound, the two methyl carbons of the methoxy groups are chemically equivalent due to the molecule's symmetry. docbrown.info Therefore, the ¹H-decoupled ¹³C NMR spectrum would show a single signal for these carbons. This signal may also exhibit coupling to the phosphorus nucleus (²JCP coupling).
Together, these three NMR techniques provide complementary data that allows for the unambiguous structural confirmation of this compound. rsc.orgresearchgate.net
Table 1: Representative NMR Data for this compound and Related Structures
| Nucleus | Type of Environment | Typical Chemical Shift (δ) Range (ppm) | Expected Multiplicity (Coupled) |
|---|---|---|---|
| ³¹P | Thiophosphate (P=S) | +50 to +60 | Multiplet (due to coupling with ¹H) |
| ¹H | Methoxy (CH₃O–P) | ~3.7 - 4.0 | Doublet (³JHP coupling) |
| ¹³C | Methoxy (C H₃O–P) | ~50 - 55 | Doublet (²JCP coupling) |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups and probe the molecular structure of a compound by analyzing its molecular vibrations. utdallas.edutanta.edu.eg
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. libretexts.org A molecule will absorb IR radiation only if the vibration results in a change in the molecule's dipole moment. tanta.edu.eg For this compound, the IR spectrum provides a characteristic fingerprint with absorption bands corresponding to specific functional groups. Key vibrational modes include:
P=S Stretching: The stretching vibration of the phosphorus-sulfur double bond is a highly characteristic band for thiophosphate compounds. This absorption is typically observed in the region of 650–750 cm⁻¹.
P-O-C Stretching: The asymmetric and symmetric stretching vibrations of the P-O-C (ester) linkages give rise to strong bands, usually found in the 950–1050 cm⁻¹ region.
C-H Stretching: Vibrations from the methyl (CH₃) groups appear around 3000 cm⁻¹. utdallas.edu
IR spectroscopy is a valuable tool for confirming the presence of these key functional groups within the molecular structure. nih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). researchgate.net A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for studying symmetric vibrations and bonds that are non-polar or weakly polar, which may be weak or absent in the IR spectrum. nih.gov For phosphodiesters and related compounds, the symmetric stretching of the non-bridging phosphate (B84403) oxygens (or in this case, the P=S bond) gives a strong and characteristic Raman signal. nih.govufl.edu Changes in the position and intensity of these peaks can also provide information about interactions with other molecules or ions in solution. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| P=S | Stretching | 650 - 750 | IR, Raman |
| P-O-C | Stretching | 950 - 1050 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. utdallas.edu When a molecule absorbs light in this region of the electromagnetic spectrum, it promotes electrons from a lower-energy ground state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule.
The utility of UV-Vis spectroscopy for a particular compound depends on the presence of chromophores—parts of a molecule that absorb light. Common chromophores include double and triple bonds, lone pairs of electrons, and aromatic systems.
In the case of this compound (C₂H₇O₃PS), the primary chromophore is the thiocarbonyl group (P=S). This group contains π electrons as well as non-bonding (lone pair) electrons on the sulfur atom. It can undergo electronic transitions, such as n → π* (promotion of a non-bonding electron to an anti-bonding π orbital) and π → π* (promotion of a bonding π electron to an anti-bonding π orbital). These transitions typically occur in the UV region of the spectrum.
While UV-Vis spectroscopy does not provide the detailed structural information that NMR or IR spectroscopy does, it can be used for the quantitative analysis of this compound if a unique absorption band is present. researchgate.net Its application is often complementary to other analytical methods.
Quality Assurance and Quality Control (QA/QC) in this compound Analysis
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netqualifyze.com It involves evaluating several key performance characteristics as defined by international guidelines. researchgate.net
Sensitivity: This parameter describes the ability of an analytical method to detect and quantify low concentrations of an analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, often defined as a signal-to-noise ratio of 3. nih.gov The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision, often defined as a signal-to-noise ratio of 10. nih.gov For example, one validated method for urinary DMTP reported a detection limit of 0.4 µg/L, while another reported an LOQ of 0.1479 ng/mL. mdpi.comnih.gov
Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. researchgate.netelementlabsolutions.com It ensures that the signal measured is solely from DMTP and not from any interfering substances. elementlabsolutions.com
Accuracy: Accuracy represents the closeness of the measured value to the true or accepted reference value. elementlabsolutions.com It is often evaluated by analyzing samples spiked with a known amount of the analyte and is expressed as the percentage recovery. europa.eu Validation studies for DMTP analysis have reported accuracy values ranging from 101–116%. nih.gov Another study using LLE showed recoveries between 93% and 102%. nih.gov
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. elementlabsolutions.com It reflects the random error of a method and is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:
Repeatability (Intra-assay precision): The precision obtained over a short interval of time by the same analyst using the same equipment. researchgate.net
Intermediate Precision (Inter-assay precision): Expresses variations within a laboratory, such as on different days, with different analysts, or on different equipment. researchgate.net Validation results for DMTP methods have shown good precision, with RSDs of less than 10.7% and often below 20%. nih.govnih.gov
Internal Standards and Calibration Strategies
The accurate quantification of this compound (DMTP) in complex biological and environmental matrices relies heavily on robust analytical methodologies, where the use of appropriate internal standards and meticulously planned calibration strategies is paramount. The primary goal is to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision. oup.com
Isotopically labeled analogs of the analyte are widely considered the gold standard for use as internal standards in quantitative mass spectrometry-based methods. For DMTP, deuterium-labeled DMTP (dimethyl-d6-DMTP or DMTP-d6) is frequently employed. oup.comnih.govnih.gov The use of stable isotope-labeled internal standards is the method of choice because they have nearly identical chemical and physical properties to the native analyte, meaning they co-elute chromatographically and experience similar ionization efficiency and matrix effects. oup.com This allows for a high degree of accuracy and precision in the quantification of the target compound. oup.com Typically, a known concentration of the isotopically labeled internal standard is spiked into all unknown samples, quality control materials, and calibration standards. oup.com For instance, a working internal standard solution containing DMTP-d6 might be prepared at a concentration of 30 mg/L. nih.gov In some methods, other non-isotopic compounds, such as Sulfotep, have also been utilized as internal standards. scispace.com
Calibration strategies involve creating a series of standard solutions with known concentrations of DMTP. These calibration standards are then analyzed to generate a calibration curve, which plots the instrument response against the concentration of the analyte. The concentration of DMTP in unknown samples is then determined by interpolating their response from this curve.
Several approaches to calibration are documented in the literature:
Solvent-Based vs. Matrix-Matched Calibration: Calibration standards can be prepared in a pure solvent (e.g., methanol (B129727), acetonitrile, or water) or in a blank matrix (e.g., analyte-free urine or synthetic urine) that is similar to the samples being analyzed. cdc.govnih.govzenodo.org Matrix-matched calibration is often preferred to compensate for matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix. zenodo.orgcsic.es
Concentration Ranges: The concentration range of the calibration standards is chosen to encompass the expected concentrations of DMTP in the samples, from the limit of detection (LOD) up to the highest anticipated levels. cdc.gov Documented calibration ranges for DMTP and other dialkyl phosphates (DAPs) vary widely depending on the specific application, from as low as 0.05 ng/mL to as high as 1500 µg/L (equivalent to 1500 ng/mL). scispace.comcdc.gov
Regression Analysis: The relationship between concentration and response is typically modeled using a linear least-squares fit. cdc.gov Some methods may employ weighting factors, such as 1/x, to give more significance to the lower concentration points of the curve. nih.gov A key performance metric for the calibration curve is the coefficient of determination (R²), which should ideally be greater than 0.98 or 0.99 to demonstrate good linearity. nih.govcdc.gov
The following table summarizes various calibration strategies used for the quantification of DMTP and other dialkyl phosphates.
| Analytical Method | Internal Standard(s) | Calibration Range | Calibration Model | Acceptance Criteria (R²) | Source |
|---|---|---|---|---|---|
| GC-MS-MS | DMTP (dimethyl-d6) | Spiked up to 50.00 µg/L | Not specified | Not specified | oup.com |
| UHPLC-MS/MS | Not specified (Isotope Dilution) | 0.05 - 100 ng/mL | Linear least squares fit | > 0.98 | cdc.gov |
| LC-MS/MS | DMTP-d6 | 0.1 - 10 mg/L (working standards) | Not specified | Not specified | nih.gov |
| GC-FPD | Sulfotep | 0 - 1500 µg/L | Calibration curves with spiked urine | Not specified | scispace.com |
| IC-MS/MS | Not specified (Isotope Dilution) | 0.2 - 60 µg/L | 1/x weighted calibration curve | Not specified | nih.gov |
| LC-MS/MS | DMTP-d6 | 0.3125 - 10 ng/mL | Linear regression (weight 1/x) | > 0.994 | nih.gov |
Interlaboratory Comparison and Proficiency Testing Studies
Interlaboratory comparisons (ILCs) and proficiency testing (PT) are essential components of a laboratory's quality assurance program. europa.eu These studies serve to verify the accuracy and comparability of analytical results among different laboratories, ensuring that methods are reliable and fit for their intended purpose. europa.euarizona.edu For accredited laboratories, particularly those involved in official control activities, participation in proficiency tests is often a mandatory requirement to demonstrate ongoing technical competence. europa.eu
The process of an ILC or PT typically involves a coordinating body sending identical, homogeneous test materials to multiple participating laboratories. fao.orgiaea.org These labs then analyze the samples using their own routine methods and report the results back to the coordinator. The coordinator performs a statistical evaluation of the submitted data, often comparing individual lab results against a consensus value or a certified reference value to assess performance. arizona.edufao.org
In the specific context of this compound and other organophosphate metabolites, the availability of formal, large-scale proficiency testing programs has been noted as limited. cdc.gov This has led some institutions, such as the U.S. Centers for Disease Control and Prevention (CDC), to establish their own in-house proficiency testing programs. cdc.gov These programs may use PT materials prepared internally or by an external laboratory to regularly assess method performance. cdc.gov
Despite the scarcity of dedicated programs for DMTP, laboratories have participated in broader external quality assessment schemes that include various organophosphate metabolites.
German External Quality Assessment Scheme (G-EQUAS): Research studies have documented successful participation in G-EQUAS for the analysis of organophosphate metabolites in urine. zenodo.orgcsic.es In one instance, the results obtained for the included metabolites were within 20% of the consensus values provided by the program, demonstrating a high level of accuracy. zenodo.orgcsic.es
International Collaborative Programs: While not specific to DMTP, large international collaborative studies in other fields highlight the value of such programs. They provide a framework for rigorously assessing analytical variability and attributing it to specific stages of the analytical process, such as sample preparation or the final measurement. arizona.edu These efforts are crucial for harmonizing analytical practices and establishing standardized methods across different laboratories and jurisdictions. drawellanalytical.com
The ultimate goal of these inter-laboratory studies is to ensure that data generated by different labs are comparable, which is critical for large-scale biomonitoring studies, regulatory compliance, and accurate risk assessments. europa.eudrawellanalytical.com
The table below presents examples of proficiency testing and interlaboratory comparison results for organophosphate metabolites.
| Program/Study | Analytes Including | Matrix | Key Finding/Result | Source |
|---|---|---|---|---|
| German External Quality Assessment Scheme (G-EQUAS) | Organophosphate metabolites (PNP, TCPY) | Urine | Analysis results were within 20% of the consensus values. | zenodo.orgcsic.es |
| CDC In-House Program | Dialkyl phosphate metabolites (including DMTP) | Urine | A formal PT program does not exist for most target analytes, necessitating an in-house program. Performed at least every 6 months. | cdc.gov |
| IAEA ILC 2021 | Radionuclides (example of ILC structure) | Seawater, Sediment, Fish | Demonstrated that the overwhelming majority of results from participating labs were not significantly different from each other. | iaea.org |
| International 14C Collaborative Study | Carbon-14 (example of ILC structure) | Various (Benzene, etc.) | Aimed to quantitatively assess variability and its attribution to different stages of the analytical process (pretreatment, synthesis, counting). | arizona.edu |
Computational Chemistry and Molecular Modeling of Dimethylthiophosphate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are essential for elucidating the fundamental electronic properties that govern the chemical behavior of dimethylthiophosphate. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular attributes with high accuracy.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and reactivity of organophosphorus compounds. nih.gov This approach is based on the principle that the energy of a system can be determined from its electron density. For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity.
Key aspects investigated using DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would highlight the negative potential around the sulfur and non-ester oxygen atoms, indicating likely sites for electrophilic attack, and positive potential regions elsewhere. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify charge transfer interactions between orbitals, offering insights into hyperconjugative effects and the nature of the phosphorus-sulfur and phosphorus-oxygen bonds. nih.gov
Reactivity Descriptors: DFT allows for the calculation of various chemical reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. nih.gov
Table 1: Conceptual DFT Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance for this compound |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution; a larger value implies greater stability. |
| Global Softness (S) | S = 1 / (2η) | The inverse of hardness; a higher value indicates greater reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of the molecule to accept electrons. |
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are based on first principles without reliance on empirical parameters. nih.gov These methods are particularly useful for predicting spectroscopic properties, which can then be compared with experimental data for validation.
For this compound, ab initio calculations can be employed to predict:
Vibrational Frequencies: Calculations of harmonic vibrational frequencies can simulate the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of specific vibrational modes to the observed spectral peaks, providing a detailed understanding of the molecule's structural vibrations, such as the P=S and P-O-C stretching and bending modes. nih.govresearchgate.net
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Ab initio methods can calculate the nuclear shielding tensors for atoms like 1H, 13C, and 31P, which can be converted into chemical shifts. Comparing calculated and experimental NMR spectra helps confirm the molecular structure and provides insights into the local electronic environment of the nuclei. nih.gov
Table 2: Application of Ab Initio Methods to Spectroscopic Prediction for this compound
| Spectroscopic Technique | Predicted Property | Information Gained |
| Infrared (IR) & Raman | Vibrational Frequencies & Intensities | Assignment of functional group vibrations (e.g., P=S, P-O, C-H), confirmation of molecular structure. |
| Nuclear Magnetic Resonance (NMR) | 1H, 13C, 31P Chemical Shifts | Elucidation of the molecular connectivity and electronic environment of each atom. |
Understanding the reaction mechanisms of this compound, such as its hydrolysis, is critical for assessing its environmental fate and biological activity. Computational methods are used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, and, most importantly, the transition state (TS).
Studies on the hydrolysis of analogous phosphorothioate (B77711) esters reveal that the reaction proceeds through a loose, dissociative transition state. nih.gov In this type of TS, the bond to the leaving group is substantially broken. For this compound hydrolysis, computational analysis would involve:
Locating the Transition State: Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS. This involves identifying a structure with a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), which is a key determinant of the reaction rate.
Analyzing Transition State Structure: The geometry of the TS provides insight into the reaction mechanism. For phosphorothioates, calculations show a transition state with significant charge dispersal, resembling a thiometaphosphate intermediate and the leaving group. nih.gov This suggests that bond fission is well advanced at the transition state.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions
While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are the preferred method for studying the physical movements and interactions of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system, providing a trajectory that reveals conformational dynamics and intermolecular interactions.
The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. ethz.ch For novel or less common molecules like this compound, specific force field parameters often need to be developed and validated.
The process typically involves:
Quantum Mechanical Calculations: High-level QM calculations (e.g., DFT or MP2) are performed on this compound and its fragments to obtain data on its geometry, conformational energy profiles, and interactions with other molecules (like water).
Parameterization: This QM data is used to derive parameters for the force field terms, including:
Bond lengths and angles: Equilibrium values and force constants.
Dihedral angles: Torsional potentials that describe rotation around bonds (e.g., the C-O-P-S dihedral).
Partial atomic charges: Charges are fitted to reproduce the QM electrostatic potential.
Van der Waals parameters: Lennard-Jones parameters that model non-bonded interactions.
Validation: The newly developed force field is tested by running MD simulations and comparing the results against QM data or experimental observables (e.g., density, heat of vaporization) to ensure its accuracy. nih.gov
The behavior of this compound in a biological or environmental context is profoundly influenced by its interactions with the surrounding solvent, typically water. MD simulations are ideal for studying these effects at a molecular level.
Simulations of analogous molecules like the dimethyl phosphate (B84403) anion (DMP⁻) in water have provided a detailed picture of hydration structures. researchgate.net For this compound, MD simulations would be expected to reveal:
Hydration Shells: The formation of structured layers of water molecules around the solute. Water molecules would form strong hydrogen bonds with the polar sulfur and non-ester oxygen atoms, creating a well-defined first hydration shell. Around the nonpolar methyl groups, water molecules would form a more ordered, cage-like structure. researchgate.net
Conformational Preferences: The solvent can influence the relative stability of different molecular conformations. While calculations in a vacuum provide intrinsic stabilities, the explicit interaction with solvent molecules can shift the conformational equilibrium (e.g., between gauche and trans conformers). researchgate.net
Solvation Dynamics: The rate of chemical reactions can be significantly affected by the solvent. Studies on related phosphorothioates have shown that hydrolysis rates are dramatically accelerated in mixed solvents like DMSO/water compared to pure water. nih.gov This is attributed to the differential solvation of the ground state and the transition state; the more charge-dispersed transition state is better stabilized by the less polar mixed solvent, lowering the activation energy. nih.gov MD simulations can probe the structural and dynamic origins of these solvent effects.
Interactions with Biological Macromolecules and Environmental Interfaces (e.g., enzymes, surfaces)
The interaction of this compound and related organophosphorus compounds with biological and environmental systems is a critical area of computational study. These interactions govern the compound's biological activity and its fate in the environment.
Interactions with Enzymes:
The primary biological macromolecules of interest concerning organophosphorus compounds like this compound are enzymes, particularly acetylcholinesterase (AChE). nih.govnih.gov The primary mechanism of action for many organophosphate pesticides is the inhibition of AChE, an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the nervous system. nih.govnih.gov Computational modeling helps elucidate the mechanism of this interaction. The organophosphorus compound binds to a serine residue in the active site of AChE, leading to phosphorylation of the enzyme. nih.gov This binding is often irreversible and prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter and subsequent overstimulation of nerve impulses. youtube.com
Molecular modeling studies can simulate the docking of this compound into the active site of AChE, calculating binding affinities and mapping the key amino acid residues involved in the interaction. These models are essential for understanding the specificity and potency of inhibition.
Conversely, some enzymes can detoxify organophosphorus compounds. mdpi.com Phosphotriesterases (PTEs), for instance, are capable of hydrolyzing the P-O, P-F, P-S, and C-P bonds found in these compounds, rendering them less toxic. nih.govmdpi.com Computational studies can model the catalytic mechanism of these detoxifying enzymes, exploring the energy barriers for different reaction pathways and explaining the substrate specificity. mdpi.com
Interactions with Environmental Interfaces:
In the environment, the fate and transport of this compound are heavily influenced by its interactions with various surfaces, primarily soil components. Soil is a complex matrix of minerals and organic matter, both of which provide active sites for adsorption. The adsorption process controls the mobility, bioavailability, and degradation rate of pesticides in the soil. nih.gov
Computational models are used to simulate the adsorption of pesticides onto the surfaces of clay minerals (like montmorillonite (B579905) and kaolinite) and soil organic matter. wur.nlmdpi.comencyclopedia.pub These models can predict the strength and nature of the interactions, which can include:
Van der Waals forces: Weak, non-specific interactions.
Hydrogen bonding: Occurs between the pesticide molecule and functional groups on the surface of soil components.
Electrostatic interactions: Including ion exchange and ligand exchange, particularly if the molecule is charged.
Molecular dynamics simulations can model the behavior of this compound at the water-mineral interface, providing insights into its orientation, binding energy, and the role of water molecules in mediating the interaction. researchgate.net Understanding these interactions is crucial for predicting how the compound will move through the soil profile and its potential to contaminate groundwater. mdpi.com
| Interface | Interacting Moiety | Primary Interaction Type | Computational Modeling Approach | Significance |
|---|---|---|---|---|
| Biological Macromolecule | Acetylcholinesterase (AChE) Active Site | Covalent Bonding (Phosphorylation) | Molecular Docking, Quantum Mechanics/Molecular Mechanics (QM/MM) | Inhibition of enzyme activity, basis of biological effect. nih.gov |
| Biological Macromolecule | Phosphotriesterases (PTEs) | Catalytic Hydrolysis | QM/MM, Reaction Pathway Modeling | Detoxification and biodegradation of the compound. mdpi.com |
| Environmental Interface | Clay Mineral Surfaces (e.g., Kaolinite) | Adsorption (H-bonding, van der Waals) | Molecular Dynamics (MD) Simulations | Determines soil mobility and persistence. wur.nl |
| Environmental Interface | Soil Organic Matter (SOM) | Adsorption, Partitioning | MD Simulations, Monte Carlo Methods | Affects bioavailability and degradation rates. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. ecetoc.orgmdpi.com These models are essential for predicting the behavior of chemicals like this compound without the need for extensive experimental testing. mdpi.com A QSAR/QSPR model is a mathematical equation that relates numerical descriptors of a molecule's structure to a specific endpoint. nih.gov
The development of a robust QSAR/QSPR model involves several key steps:
Data Collection: Gathering a dataset of compounds with known experimental values for the endpoint of interest.
Descriptor Calculation: Generating numerical descriptors that represent the constitutional, topological, geometric, and electronic features of the molecules.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Artificial Neural Networks) to establish a relationship between the descriptors and the endpoint. researchgate.netnih.gov
Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability and define its applicability domain. mdpi.com
Development of Predictive Models for Environmental Fate Parameters
QSAR models are widely used to predict the environmental fate of chemicals, providing crucial data for environmental risk assessment. ecetoc.orgresearchgate.net For this compound, key environmental fate parameters that can be modeled include rates of hydrolysis, biodegradation, and soil sorption.
Hydrolysis: The breakdown of a chemical due to reaction with water is a primary degradation pathway. nih.gov QSAR models can predict hydrolysis half-life based on molecular descriptors related to the reactivity of the phosphate ester bonds and the influence of pH. nih.gov These models help estimate how long the compound will persist in aquatic environments.
Biodegradation: The breakdown of organic compounds by microorganisms is another critical degradation process. QSARs can predict the likelihood and rate of biodegradation by correlating structural features with microbial susceptibility. Models might classify a compound as readily biodegradable or persistent. nih.gov
Soil Sorption Coefficient (Koc): This parameter describes the tendency of a chemical to adsorb to soil organic carbon. It is a key factor in predicting leaching and runoff. QSPR models for Koc are well-established and typically use descriptors related to hydrophobicity (like log Kow), molecular size, and polarity.
| Environmental Fate Parameter | Endpoint Modeled | Typical Molecular Descriptors Used | Significance of Prediction |
|---|---|---|---|
| Hydrolysis | Rate Constant (k_hyd) or Half-life (t_1/2) | Electronic descriptors (e.g., partial charges on P, O atoms), Steric parameters, Quantum chemical indices. | Predicts persistence in water bodies. nih.gov |
| Biodegradation | Probability of being biodegradable, Half-life | Fragment counts, Topological indices, Molecular weight. | Assesses persistence in soil and water. nih.gov |
| Soil Sorption | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Log P (octanol-water partition coefficient), Molecular surface area, Polarizability. | Indicates potential for leaching into groundwater. |
Modeling of Reactivity and Degradation Potentials
Beyond statistical QSAR models, computational chemistry methods, particularly quantum mechanics, are used to model the intrinsic reactivity and degradation pathways of this compound at a fundamental level. nih.gov These methods provide detailed mechanistic insights that can complement and explain the predictions from QSAR models.
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of this compound. mdpi.com From this, a variety of reactivity indices can be derived:
Energies of Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate susceptibility to nucleophilic or electrophilic attack.
Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites prone to reaction.
Reaction Pathway Modeling: Computational chemists can simulate potential degradation reactions, such as hydrolysis or oxidation. purdue.edumdpi.com By calculating the energy profiles of these reaction pathways, including the activation energies of transition states, they can determine the most likely degradation routes and products. core.ac.uk For instance, modeling the nucleophilic attack of a water molecule or a hydroxyl radical on the phosphorus center can elucidate the mechanism of hydrolysis and oxidation, respectively. mdpi.com
These quantum chemical approaches are computationally intensive but offer a high level of detail, helping to understand why a compound exhibits certain reactivity and degradation behavior. ucl.ac.ukarxiv.org This knowledge can be used to refine QSAR models or to design new molecules with desired degradation properties.
| Computational Approach | Calculated Property/Parameter | Insight Provided |
|---|---|---|
| Density Functional Theory (DFT) | Frontier Orbital Energies (HOMO/LUMO) | Predicts susceptibility to electrophilic/nucleophilic attack. |
| DFT / Ab initio methods | Electrostatic Potential Surface | Identifies reactive sites on the molecule. |
| Transition State Theory Calculations | Reaction Activation Energy (Ea) | Determines the kinetic feasibility of a degradation pathway. mdpi.com |
| Reaction Pathway Simulation | Thermodynamic Properties (ΔH, ΔG) | Predicts the most stable degradation products. purdue.edu |
Interdisciplinary Research Perspectives and Emerging Avenues for Dimethylthiophosphate
Role of Dimethylthiophosphate as an Intermediate or Product in Chemical Synthesis and Industrial Processes
This compound serves as a foundational building block in the synthesis of a range of molecules. Its reactivity allows for its incorporation into diverse chemical structures, leading to applications beyond its traditional role in agrochemical production.
Applications in Specialty Chemical Production (non-pesticidal, non-therapeutic)
The primary non-pesticidal application of O,O-dimethyldithiophosphoric acid, a closely related precursor, is in the production of additives for lubricating oils. google.com It is used to prepare various metal salts, which function as antioxidants and anti-wear agents in lubricants. google.commdpi.com This process involves the neutralization of the acid with a metal oxide, such as zinc oxide, to produce zinc dialkyldithiophosphates (ZDDPs). wikipedia.org These ZDDPs are essential components in engine oils, where they form protective films on metal surfaces to prevent wear and degradation. mdpi.com
The synthesis of O,O-dimethyldithiophosphoric acid itself is a key industrial process, typically achieved by reacting phosphorus pentasulfide with methanol (B129727). wikipedia.org This reaction provides the necessary intermediate for the subsequent production of lubricant additives.
Table 1: Synthesis and Application of this compound Derivatives in Specialty Chemicals
| Intermediate | Reactant | Product | Application Area |
|---|---|---|---|
| O,O-dimethyldithiophosphoric acid | Methanol, Phosphorus Pentasulfide | O,O-dimethyldithiophosphoric acid | Precursor for lubricant additives |
Catalytic Roles and Ligand Design in Organometallic Chemistry
Organometallic chemistry relies on the interaction between a metal center and organic molecules (ligands) to facilitate catalytic reactions. The design of these ligands is crucial for controlling the catalyst's activity and selectivity. nih.gov Thiophosphate and dithiophosphate (B1263838) compounds, including this compound derivatives, are recognized for their ability to act as effective ligands for transition metals. nih.gov
The sulfur atoms in the this compound moiety can coordinate with a metal center, influencing its electronic and steric properties. This coordination is a fundamental aspect of ligand design, enabling the development of catalysts for specific chemical transformations. nih.gov While broad applications of this compound itself as a direct catalyst are not extensively documented, its structure is relevant to the design of bidentate ligands that can stabilize metal complexes used in various catalytic processes, such as cross-coupling reactions and polymerization. solubilityofthings.comlibretexts.org The ability of phosphine-based ligands to stabilize metals in various oxidation states makes them highly versatile in organometallic catalysis. libretexts.org
Advanced Materials Science Applications (e.g., flame retardants, lubricants, if applicable)
The most significant application of this compound in materials science is through its derivatives used as lubricant additives, as detailed previously. google.commdpi.com Zinc dialkyldithiophosphates (ZDDPs) are a cornerstone of lubricant technology, valued for their ability to prevent wear and act as antioxidants. mdpi.com
In the realm of flame retardants, other organophosphorus compounds, which are structurally related to this compound, have demonstrated high efficiency. For instance, Dimethyl methylphosphonate (B1257008) (DMMP) is a well-studied halogen-free flame retardant. semanticscholar.orgresearchgate.net It acts in both the gas phase, by releasing fire-inhibiting radicals, and the solid phase, by promoting the formation of a protective char layer. kennesaw.eduresearchgate.net While some organophosphates are used as both flame retardants and plasticizers, the direct application of this compound as a primary flame retardant is less common compared to compounds like DMMP. nih.gov
Environmental Remediation and Mitigation Technologies Involving this compound
As a common metabolite of organophosphate pesticides like malathion (B1675926), this compound is a significant indicator of exposure and a target for environmental cleanup efforts. healthmatters.ionih.govresearchgate.netnih.gov The widespread use of these pesticides can lead to soil and water contamination, necessitating the development of effective remediation technologies. researchgate.net
Bioremediation Strategies for this compound Contamination
Bioremediation leverages the metabolic processes of microorganisms to degrade or detoxify environmental pollutants. frontiersin.orgmdpi.com This approach is considered cost-effective and environmentally friendly for treating soils contaminated with pesticides. researchgate.netmdpi.com Various bacteria and fungi have demonstrated the ability to use organophosphate compounds as a source of nutrients, breaking them down into less harmful substances. researchgate.net
The process can be implemented in several ways:
Natural Attenuation: Relying on the native microbial populations in the contaminated site to degrade the pollutant. mdpi.com
Biostimulation: Adding nutrients to the environment to stimulate the growth and activity of indigenous microorganisms capable of degradation. mdpi.com
Bioaugmentation: Introducing specific microbial strains with known degradative capabilities to the contaminated site. mdpi.com
These biological techniques exploit microbial enzymes to break down compounds like this compound, effectively removing them from the environment. frontiersin.org
Table 2: Bioremediation Approaches for Organophosphate Contamination
| Strategy | Description | Mechanism |
|---|---|---|
| Natural Attenuation | Exploits naturally occurring microorganisms at the contaminated site. | Microbial metabolism of indigenous species. mdpi.com |
| Biostimulation | Optimizes environmental conditions (e.g., adding nutrients) to enhance the activity of native microbes. | Accelerated growth and metabolic activity of indigenous degraders. mdpi.com |
| Bioaugmentation | Introduces non-native microorganisms or enzymes with specific degradative abilities. | Introduction of specialized metabolic pathways to the contaminated environment. mdpi.com |
Advanced Chemical and Physical Treatment Processes for Removal
Beyond biological methods, several chemical and physical technologies are employed to remove organophosphates and their metabolites from contaminated water and soil.
Chemical Treatment: Chemical hydrolysis is a primary method for degrading organophosphate compounds. This process can be enhanced by adjusting the pH, with alkaline conditions typically accelerating the breakdown of the pesticide into its dialkylphosphate metabolites and other components. This method can be integrated into conventional water treatment processes to detoxify source waters.
Physical Treatment: Physical removal processes focus on separating the contaminant from the medium. These methods include:
Adsorption: Using materials with a high surface area, such as activated carbon, to bind and remove organophosphate compounds from water.
Filtration and Clarification: Following chemical precipitation, solids separation processes are used to remove the solid precipitates containing the phosphorus compounds. pca.state.mn.us
Often, a hybrid approach combining different treatment technologies, such as ozonation followed by activated carbon adsorption, is most effective for the comprehensive removal of a wide range of contaminants. researchgate.net
Future Directions in this compound Research
The study of this compound (DMTP), a key organophosphorus compound, is entering a new phase characterized by interdisciplinary approaches and technological innovation. As a significant metabolite of several widely used pesticides and an important intermediate in chemical synthesis, a deeper understanding of its properties and behavior is crucial. Future research is poised to move beyond foundational characterization, focusing on enhancing synthetic efficiency, uncovering novel chemical behaviors, elucidating complex biological transformations, and refining environmental fate predictions. These endeavors will be critical for developing more sustainable chemical practices, improving toxicological assessments, and ensuring environmental protection.
Development of Novel Synthetic Routes with Enhanced Efficiency
The traditional synthesis of this compound and related thiophosphorus compounds often involves multi-step processes that may utilize harsh reagents or expensive heavy metal catalysts. researchwithrutgers.com The future of DMTP synthesis lies in the development of more efficient, scalable, and environmentally benign methodologies. hilarispublisher.com Research is increasingly focused on "green chemistry" principles to minimize waste and energy consumption.
Key areas for future development include:
Metal-Free Catalysis: A significant trend is the move away from heavy metal catalysts to avoid contamination of the final product and reduce environmental impact. researchgate.net Research into metal-free cross-coupling reactions, for instance, presents a promising avenue for forming the P-S bond in DMTP precursors with high efficiency. researchgate.net
Aqueous Synthesis: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. researchgate.net Developing protocols for DMTP synthesis that are efficient in aqueous media would drastically improve the environmental profile of its production.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, often leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Adapting DMTP synthesis to flow chemistry systems could represent a significant leap in manufacturing efficiency.
Catalyst Recycling: For syntheses that still require catalysts, the development of recyclable catalytic systems, such as those based on decavanadate (B1236424) anions, is crucial for economic and environmental sustainability. researchgate.net
Table 1: Comparison of Synthetic Approaches for Thiophosphates
| Feature | Traditional Methods | Emerging "Green" Methods |
|---|---|---|
| Catalyst | Often heavy-metal based (e.g., Palladium) hilarispublisher.com | Metal-free or use of recyclable catalysts researchgate.net |
| Solvent | Organic solvents | Water or solvent-free conditions researchgate.net |
| Efficiency | Variable, can have moderate to good yields | Often high to excellent yields |
| Scalability | Can be challenging | More readily scalable, especially with flow chemistry researchwithrutgers.com |
| Environmental Impact | Higher (waste, potential metal contamination) | Lower (reduced waste, benign solvents) |
Exploration of Previously Uncharacterized Reactivity Modes
While the fundamental reactivity of this compound, particularly its hydrolysis and reactions with nucleophiles, is relatively well-understood, its full chemical potential remains to be explored. Future research will likely focus on uncovering novel reaction pathways and harnessing DMTP as a versatile building block in organic synthesis.
Potential avenues for exploration include:
Catalytic Activity: Investigating the potential for DMTP and its derivatives to act as catalysts or ligands in organic reactions. The unique electronic properties of the thiophosphate moiety could be leveraged in novel catalytic cycles.
Reactions with Radical Species: The behavior of DMTP in the presence of radical initiators is not extensively documented. Understanding these reactions could be critical for predicting its degradation under certain environmental conditions, such as exposure to UV light.
Formation of Meisenheimer Complexes: Studies on analogous organophosphorus compounds show that attack by nucleophiles at an aromatic ring can proceed through the formation of a Meisenheimer complex. semanticscholar.org Investigating similar complex formation with DMTP derivatives could reveal new mechanistic insights and synthetic possibilities. semanticscholar.org
Computational Chemistry Approaches: Utilizing quantum chemistry and density functional theory (DFT) can help predict and understand potential reaction pathways that are difficult to explore experimentally. purdue.edursc.org Such computational studies can guide laboratory research by identifying the most promising avenues for discovering new reactivity. purdue.edu
Integration of Multi-Omics Approaches in Biotransformation Studies
This compound is a primary metabolite of organophosphate pesticides like dimethoate (B1670662). nih.gov Understanding its formation, further metabolism, and biological effects within an organism is a complex challenge. The integration of multiple "omics" technologies offers a powerful, systems-biology approach to comprehensively map the biotransformation of DMTP. nih.govnih.gov
Metabolomics: This is the large-scale study of small molecules (metabolites) within cells, tissues, or organisms. Untargeted metabolomics has already proven effective in identifying DMTP as a sensitive biomarker of exposure to its parent pesticides. nih.gov Future studies can use targeted metabolomics to precisely quantify DMTP and its downstream metabolites, providing a clearer picture of its metabolic fate. mdpi.commdpi.com
Genomics and Transcriptomics: These disciplines focus on an organism's genetic code and gene expression, respectively. By correlating DMTP levels with changes in gene and transcript expression, researchers can identify the specific enzymes (e.g., cytochrome P450s, esterases) responsible for its metabolism. nih.gov
Proteomics: This is the study of proteins. Proteomic analyses can directly measure the levels of metabolic enzymes identified through genomic approaches, confirming their role in DMTP biotransformation and revealing post-translational modifications that may regulate their activity. nih.gov
By integrating these datasets, researchers can build comprehensive models of how an organism processes DMTP, linking exposure to specific metabolic pathways and downstream biological effects. mdpi.com This holistic view is unattainable using any single omics approach alone. mdpi.com
Table 2: Application of Omics Technologies to DMTP Biotransformation
| Omics Field | Core Focus | Key Contribution to DMTP Research |
|---|---|---|
| Metabolomics | Study of all metabolites | Identifies and quantifies DMTP and its subsequent metabolites as biomarkers of exposure. nih.gov |
| Genomics | Study of an organism's DNA | Identifies the genes encoding the enzymes responsible for metabolizing DMTP. nih.gov |
| Transcriptomics | Study of RNA transcripts | Measures the expression levels of genes involved in DMTP metabolism under different conditions. nih.gov |
| Proteomics | Study of proteins | Quantifies the abundance and activity of the enzymes that directly process DMTP. nih.gov |
Refinement of Predictive Models for Environmental Behavior
Predicting the environmental fate of chemicals like this compound—where they go, how long they persist, and how they transform—is essential for risk assessment. researchgate.net Current models provide valuable estimates, but there is significant room for refinement to improve their accuracy and predictive power.
Future directions in modeling the environmental behavior of DMTP include:
Multimedia Compartmental Models: These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment) and predict the distribution of a chemical based on its physical and chemical properties. researchgate.netmdpi.com Future models could be refined by incorporating more specific data on DMTP's degradation rates and partitioning behavior in different environmental media. mdpi.com
Quantitative Structure-Biodegradation Relationships (QSBRs): These models predict the biodegradability of a chemical based on its molecular structure. nih.gov By training QSBRs on larger and more reliable datasets that include DMTP and related organophosphates, their predictive accuracy for new or unstudied compounds can be enhanced.
Incorporation of Photolysis: The degradation of chemicals due to sunlight (photolysis) can be a significant environmental fate process. researchgate.net Including detailed photolytic degradation pathways for DMTP in fate models would provide a more complete picture of its persistence, particularly in surface waters.
Bayesian Inference Models: Environmental measurements often have high variability. Bayesian statistical methods can be used to characterize the distributions of reported environmental data (like soil half-lives) and quantify the uncertainty in these estimations. nih.gov Applying this approach to DMTP would yield more robust and reliable data for training and validating predictive models. nih.gov
Ultimately, the goal is to develop dynamic, geo-referenced models that can predict DMTP concentrations in specific environments with greater spatial and temporal resolution, accounting for real-world variability in emissions and environmental conditions. ulaval.ca
Q & A
Q. What analytical methods are recommended for detecting DMTP in biological samples?
DMTP is typically quantified using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) for high sensitivity in urine or plasma . For large-scale biomonitoring (e.g., NHANES), standardized protocols include:
- Sample preparation : Acid hydrolysis to release metabolites from conjugates.
- Instrumentation : Gas chromatography with tandem mass spectrometry (GC-MS/MS) for dialkylphosphate metabolites like DMTP .
- Quality control : Use of isotopically labeled internal standards to correct for matrix effects .
Q. How do demographic factors influence urinary DMTP concentrations in population studies?
NHANES data (1999–2004) show age-dependent trends :
- Children (6–11 years) : Median DMTP = 2.03 µg/L, 95th percentile = 35.3 µg/L due to higher exposure per body weight and hand-to-mouth behaviors .
- Adults : Lower median concentrations (1.8 µg/L), but seniors exhibit elevated dimethyldithiophosphate (DMDTP) levels, suggesting cumulative exposure .
- Occupational cohorts : Farmworkers show 2–3× higher DMTP levels compared to non-agricultural populations .
Q. What are the primary exposure pathways for DMTP in humans?
DMTP is a metabolite of organophosphorus (OP) insecticides (e.g., malathion, dimethoate). Key exposure routes include:
- Dietary intake : Fresh produce with OP residues .
- Proximity to agricultural fields : Residential distance <60 m correlates with elevated urinary DMTP .
- Occupational exposure : Handling pesticides in farming or mosquito control programs .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate chronic low-dose DMTP toxicity?
A validated approach involves:
- Animal models : Administer DMTP or parent compounds (e.g., dimethoate) via drinking water at doses mimicking human exposure (e.g., 0.04–0.36 mg/kg/day in rats) .
- Endpoints : Monitor liver function (e.g., serum ALT/AST), oxidative stress markers (e.g., glutathione), and neurobehavioral changes over 24+ weeks .
- Metabonomic profiling : Use UPLC-MS to identify disrupted pathways (e.g., tyrosine metabolism, lipid oxidation) .
Q. What methodologies address contradictions in DMTP biomonitoring data across studies?
Discrepancies often arise from:
- Temporal variability : Single urine samples vs. longitudinal sampling. Solution : Collect multiple samples per participant and adjust for creatinine .
- Analytical sensitivity : Differences in GC-MS vs. LC-MS detection limits. Solution : Harmonize protocols via interlaboratory comparisons .
- Confounding factors : Diet and geographic location. Solution : Use generalized estimating equations (GEE) to control for covariates like fruit/vegetable intake .
Q. How can geospatial analysis enhance DMTP exposure assessment?
Integrate urinary DMTP data with:
- GIS mapping : Plot participant residences relative to agricultural fields using ArcView or similar software .
- Distance thresholds : Categorize exposure as "close" (<60 m) or "far" (>60 m) from pesticide-treated areas .
- Satellite imagery : Link seasonal spraying schedules (e.g., mosquito control) to temporal spikes in DMTP levels .
Q. What metabonomic techniques elucidate DMTP’s mechanistic toxicity?
- Global metabolic profiling : Apply partial least squares-discriminant analysis (PLS-DA) to cluster dose-dependent metabolite changes (e.g., citric acid, dimethylthiophosphate) in urine/plasma .
- Pathway analysis : Use KEGG or MetaboAnalyst to identify disrupted pathways (e.g., energy metabolism, antioxidant defense) .
Methodological Resources
- Data repositories : NHANES datasets for population-level DMTP trends .
- Statistical tools : GEE for longitudinal exposure analysis , PLS-DA for metabonomic data .
- Ethical compliance : Follow IRB protocols for human biomonitoring (e.g., UW IRB #12,542) .
For detailed experimental protocols, refer to supplementary materials in cited studies or agency guidelines (e.g., EPA, ATSDR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
